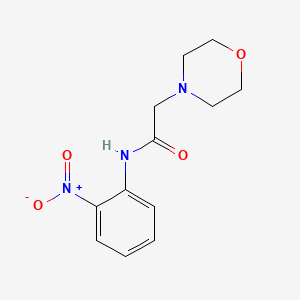

2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

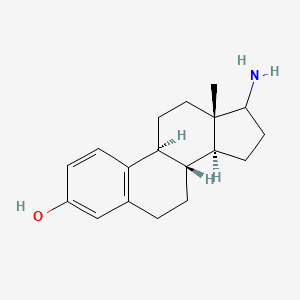

“2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide” is a compound that contains a morpholine ring, which is a common feature in many pharmaceuticals, and a nitrophenyl group, which is often found in various dyes and pigments .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, an acetamide group, and a nitrophenyl group. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The nitrophenyl group consists of a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the nitro group might be reduced to an amino group under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar nitro group and the morpholine ring might make the compound somewhat soluble in water .科学的研究の応用

Antifungal Agents

A study identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide as effective antifungal agents against a range of fungi, including Candida and Aspergillus species. These compounds were developed to overcome low plasma stability issues, leading to the discovery of compounds with significant in vitro and in vivo antifungal activity, demonstrating their potential for treating fungal infections (Bardiot et al., 2015).

Antimalarial Activity

Another research area explored the synthesis and evaluation of compounds for antimalarial activity. A series involving 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, derived from a process that includes the use of acetamido derivatives, showed promising results against Plasmodium berghei, including resistant strains, and exhibited potential for extended protection against infection following oral administration (Werbel et al., 1986).

Protective Effects in Liver Injury

Research on luteolin's protective effects against acetaminophen-induced acute liver failure highlighted the compound's antioxidative and anti-inflammatory properties. This study, although not directly involving 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide, underscores the importance of research into compounds that can mitigate liver injury through various mechanisms (Tai et al., 2015).

Antinociceptive Effect

The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was discovered and evaluated for its binding affinity against σ1 and σ2 receptors, demonstrating high selectivity for σ1 receptors. Its antinociceptive effects, assessed using the formalin test, suggest its potential efficacy in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Antimicrobial and Anticancer Activities

A series of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with morpholinyl groups, were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One such compound, KX2-391, exhibited significant inhibitory activity against Src kinase, highlighting the role of the morpholine group in enhancing the pharmacological profile of these compounds (Fallah-Tafti et al., 2011).

将来の方向性

特性

IUPAC Name |

2-morpholin-4-yl-N-(2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-3-1-2-4-11(10)15(17)18/h1-4H,5-9H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICJCAVCKLFVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2655961.png)

![methyl 3-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2655962.png)

![Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate](/img/structure/B2655968.png)

![6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2655977.png)

![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2655979.png)

![Ethyl 4-{2-[2,4-dihydroxy-3-(piperidylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2655982.png)

![6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2655984.png)